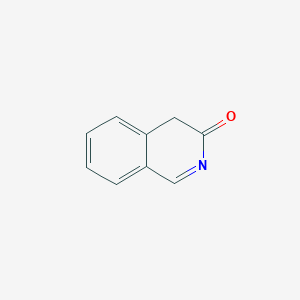

Isoquinolin-3(4H)-one

Description

Isoquinolin-3(4H)-one is a heterocyclic compound featuring a fused bicyclic structure with a ketone group at the 3-position. This scaffold is pivotal in medicinal chemistry due to its structural versatility and bioactivity. Derivatives of this compound are synthesized via diverse methods, including Rh(III)-catalyzed coupling reactions , multi-component syntheses , and lactam bridge elimination strategies . Key derivatives exhibit unique photophysical properties, such as dual fluorescence emission in solvents, attributed to aromatic and non-aromatic valence tautomers . Additionally, substituted derivatives demonstrate acetylcholinesterase (AChE) inhibitory activity, making them candidates for neurodegenerative disease therapy .

Properties

CAS No. |

42165-56-0 |

|---|---|

Molecular Formula |

C9H7NO |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

4H-isoquinolin-3-one |

InChI |

InChI=1S/C9H7NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-4,6H,5H2 |

InChI Key |

SAAKIDBWTMIZGV-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C=NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinolin-3(4H)-one can be synthesized through several methods. One common approach involves the reaction of methyl o-formylphenylacetate with liquid ammonia. This reaction produces isoquinolin-3-ol, which can then be converted to this compound through further chemical reactions . Another method involves a Suzuki cross-coupling between 2-halobenzonitriles and vinyl boronates, followed by platinum-catalyzed nitrile hydrolysis and cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-3(4H)-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form isoquinoline-3,4-diones.

Reduction: Reduction reactions can convert it to dihydroisoquinoline derivatives.

Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Isoquinoline-3,4-diones

Reduction: Dihydroisoquinoline derivatives

Substitution: Various N-substituted this compound derivatives

Scientific Research Applications

Isoquinolin-3(4H)-one has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Medicine: This compound derivatives have shown potential as antibacterial and anticancer agents.

Industry: It is used in the production of dyes, pigments, and pharmaceuticals.

Mechanism of Action

The mechanism of action of isoquinolin-3(4H)-one involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation . In medicinal chemistry, it acts as an enzyme inhibitor by binding to active sites and blocking substrate access.

Comparison with Similar Compounds

Isoquinolin-3(4H)-one derivatives are compared below with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Functional Analogues

Table 1: Key Isoquinolinone Derivatives and Their Properties

Key Contrast :

- Photophysical Behavior: MDP-BIQ exhibits solvent-dependent dual fluorescence due to tautomerism , whereas simpler derivatives like 6-nitro-1,2-dihydrothis compound lack this property .

- Catalytic Pathways: Rh(III)-catalyzed syntheses favor acidic conditions for early-stage N-Cl cleavage , while Cu(OTf)₂/Pybox systems enable enantioselective tandem reactions for pyrrolo-isoquinolinones .

Physicochemical Properties

- Solubility: Nitro-substituted derivatives (e.g., 6-nitro-1,2-dihydrothis compound) exhibit lower solubility in polar solvents due to electron-withdrawing groups .

- Thermal Stability: Fused-ring derivatives (e.g., MDP-BIQ) show higher melting points (>200°C) compared to non-fused analogues .

- Spectroscopic Data : HRMS and NMR confirm structural integrity, with ESI-MS (e.g., m/z 193 for 6-nitro derivatives) aligning with theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.